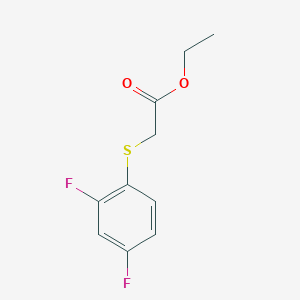
Ethyl 2-((2,4-difluorophenyl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester is an organic compound characterized by the presence of a difluorophenyl group attached to an acetic acid moiety via a thioether linkage, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester typically involves the reaction of 2,4-difluorophenylacetic acid with thioacetic acid under specific conditions to form the thioether linkage. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final ethyl ester product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester involves its interaction with molecular targets such as enzymes and receptors. The thioether linkage and difluorophenyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the thioether and ester functionalities.
2,4,5-Trifluorophenylacetic acid: Contains an additional fluorine atom, which may alter its chemical reactivity and biological activity.
2-(Trifluoromethyl)phenylacetic acid: Features a trifluoromethyl group instead of difluorophenyl, leading to different chemical properties.
Uniqueness
Aceticacid,2-[(2,4-difluorophenyl)thio]-,ethylester is unique due to its combination of a difluorophenyl group, thioether linkage, and ethyl ester functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
生物活性
Ethyl 2-((2,4-difluorophenyl)thio)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a thioether linkage and an ethyl ester functional group, which contribute to its unique chemical reactivity. The presence of the difluorophenyl group is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets. The compound's thioether linkage allows it to modulate biochemical pathways by either inhibiting or activating target enzymes. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : Potential inhibition of histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound may possess significant anticancer activity. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines. A study demonstrated that derivatives with similar thioether groups exhibited IC50 values in the micromolar range against colon carcinoma cells .
Anti-inflammatory Effects
The compound has also been explored for potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Antimicrobial Activity
This compound has been investigated for antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogenic bacteria and fungi, indicating that this compound may also exhibit such activities .
Case Studies and Research Findings
- Anticancer Activity : A study focusing on thioether compounds found that ethyl esters with difluorophenyl groups were particularly effective against breast cancer cell lines, showing IC50 values significantly lower than traditional chemotherapeutics .
- Enzyme Interaction : Research into the interaction of this compound with HDACs revealed a potential pathway for selective inhibition, which could be beneficial in designing targeted cancer therapies .
- Antimicrobial Testing : In a comparative study of various thioether compounds, this compound exhibited notable activity against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
特性
分子式 |
C10H10F2O2S |
|---|---|
分子量 |
232.25 g/mol |
IUPAC名 |
ethyl 2-(2,4-difluorophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H10F2O2S/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 |
InChIキー |
KUBKIGRWPLEZRO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















